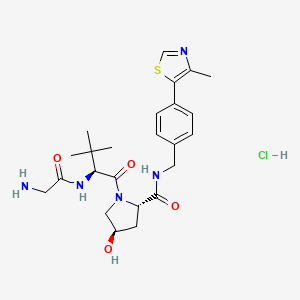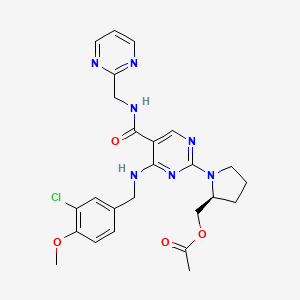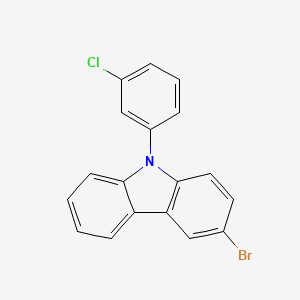![molecular formula C10H8ClN3 B8263391 6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
6-Chloro-[3,4'-bipyridin]-2'-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-[3,4’-bipyridin]-2’-amine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond The presence of a chlorine atom at the 6-position and an amino group at the 2’-position of the bipyridine structure imparts unique chemical properties to this compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,4’-bipyridin]-2’-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4’-bipyridine.
Chlorination: The 6-position of the bipyridine is chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Amination: The chlorinated bipyridine is then subjected to nucleophilic substitution with ammonia (NH₃) or an amine source to introduce the amino group at the 2’-position.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-[3,4’-bipyridin]-2’-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
6-Chloro-[3,4’-bipyridin]-2’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the amino group to an amine.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as alkoxides or thiolates, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Sodium alkoxide (NaOR) in alcohol solvent.
Major Products
Oxidation: N-oxides of 6-Chloro-[3,4’-bipyridin]-2’-amine.
Reduction: 6-Chloro-[3,4’-bipyridin]-2’-amine derivatives with reduced amino groups.
Substitution: Various substituted bipyridines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 6-Chloro-[3,4’-bipyridin]-2’-amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological macromolecules, influencing processes such as enzyme activity and protein-protein interactions.
Medicine
In medicine, derivatives of 6-Chloro-[3,4’-bipyridin]-2’-amine are investigated for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties contribute to the development of high-performance materials.
作用機序
The mechanism of action of 6-Chloro-[3,4’-bipyridin]-2’-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine and amino groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: Lacks the chlorine and amino groups, making it less reactive in certain chemical reactions.
2,2’-Bipyridine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
6-Bromo-[3,4’-bipyridin]-2’-amine: Bromine instead of chlorine, which may affect reactivity and biological activity.
Uniqueness
6-Chloro-[3,4’-bipyridin]-2’-amine is unique due to the specific positioning of the chlorine and amino groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring selective binding and reactivity.
特性
IUPAC Name |
4-(6-chloropyridin-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWVGYJSYPXSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8263355.png)









